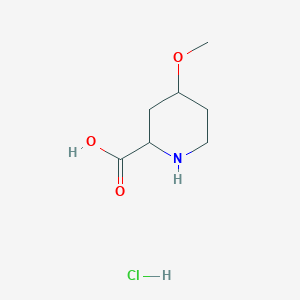

4-Methoxy-piperidine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxy-piperidine-2-carboxylic acid hydrochloride is a compound that has been the subject of various studies due to its relevance in chemical synthesis and potential applications in pharmaceuticals. While the provided data does not directly discuss this compound, it does provide insights into closely related compounds, such as 4-piperidinecarboxylic acid hydrochloride and its derivatives, which can be informative for understanding the chemical and physical properties of the methoxy-substituted variant.

Synthesis Analysis

The synthesis of piperidine-4-carboxylic acid derivatives has been explored in several studies. A new simple synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid was developed from N,N-bis(2-hydroxyethyl) amine through a series of reactions including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, with improved yield compared to previous methods . Another study described the synthesis of E/Z-(R)-1-[4-(4-methoxyphenyl)-4-phenyl-3-butenyl]-3-piperidinecarboxylic acid starting from 4-hydroxybenzophenone, utilizing a Grignard reaction, intra-rearrangement, and coupling with the ethyl ester of (R)-nipecotic acid . These methods provide a foundation for the synthesis of this compound by indicating potential starting materials and reaction pathways.

Molecular Structure Analysis

The molecular structure of piperidine-4-carboxylic acid hydrochloride has been characterized by single-crystal X-ray diffraction, showing that the piperidine ring is protonated and adopts a chair conformation with the carboxyl group in the equatorial position . Similarly, the complex of piperidine-4-carboxylic acid with chloroacetic acid also adopts a chair conformation with the COOH group in the equatorial position, as evidenced by X-ray diffraction and spectroscopic methods . These findings suggest that the methoxy-substituted variant would likely retain a similar conformation.

Chemical Reactions Analysis

The reactivity of piperidine-4-carboxylic acid derivatives has been explored in various contexts. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate involved acylation, sulfonation, and substitution reactions . Another study reported the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate through amidation, Friedel-Crafts acylation, and hydration . These studies demonstrate the versatility of piperidine-4-carboxylic acid derivatives in chemical reactions, which can be extrapolated to the methoxy-substituted compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-4-carboxylic acid derivatives have been characterized using various analytical techniques. The crystal and molecular structure of 4-carboxypiperidinium chloride was determined, revealing hydrogen bonding interactions and electrostatic interactions within the crystal lattice . The zwitterionic form of 4-piperidinecarboxylic acid monohydrate was shown to form a three-dimensional assembly of hydrogen bonds, indicating strong intermolecular interactions . These studies provide insights into the potential physical and chemical properties of this compound, such as solubility, crystallinity, and hydrogen bonding capacity.

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

A significant application of 4-Methoxy-piperidine-2-carboxylic acid hydrochloride is in the synthesis of organic compounds. It serves as a starting material or intermediate in the preparation of various chemically complex structures. For example, Zheng Rui used Piperidine-4-carboxylic acid and ethyl carbonochloridate in the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing its role in amidation, Friedel-Crafts acylation, and hydration processes, achieving an overall yield of 62.4% (Zheng Rui, 2010).

Antimicrobial Activity

Research has also been directed towards assessing the antimicrobial activity of compounds derived from this compound. For instance, Patel, Agravat, and Shaikh synthesized new pyridine derivatives with variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Medicinal Chemistry Synthesis

In medicinal chemistry, the acid hydrochloride is utilized in the synthesis of compounds with potential pharmacological activities. Magano et al. outlined its use in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, indicating its role in producing compounds that could serve as enzyme inhibitors or possess other medicinal properties (Magano, Kiser, Shine, & Chen, 2014).

Organic Crystal Engineering

Wells et al. discussed the synthesis of piperazinediones derived from 2-amino-4,7-dialkoxyindan-2-carboxylic acids, highlighting the application of related compounds in crystal engineering. This research demonstrates the role of piperidine derivatives in studying supramolecular organizations and thermochemical properties, contributing to material science and crystallography (Wells, Murigi, Nichol, Carducci, Selby, & Mash, 2012).

Safety and Hazards

The safety data sheet for 4-Methoxy-piperidine-2-carboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-methoxypiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMSQCYOHBPXCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC(C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)

![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)